molecular formula C15H15N3O3 B2405790 3-({[(1E)-1-(4-methylphenyl)ethylidene]amino}oxy)-5-nitroaniline CAS No. 861442-32-2

3-({[(1E)-1-(4-methylphenyl)ethylidene]amino}oxy)-5-nitroaniline

Cat. No.: B2405790
CAS No.: 861442-32-2
M. Wt: 285.303
InChI Key: RODQXFOMPOIEBT-GZTJUZNOSA-N
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Description

3-({[(1E)-1-(4-methylphenyl)ethylidene]amino}oxy)-5-nitroaniline is an organic compound with a complex structure that includes both aromatic and oxime functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[(1E)-1-(4-methylphenyl)ethylidene]amino}oxy)-5-nitroaniline typically involves the reaction of 4-methylacetophenone with 3-amino-5-nitrobenzaldehyde in the presence of hydroxylamine hydrochloride. The reaction is carried out under acidic conditions to facilitate the formation of the oxime group. The process involves the following steps:

  • Dissolution of 4-methylacetophenone in an appropriate solvent such as ethanol.
  • Addition of hydroxylamine hydrochloride and 3-amino-5-nitrobenzaldehyde to the solution.
  • Heating the mixture under reflux conditions for several hours.
  • Cooling the reaction mixture and isolating the product by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-({[(1E)-1-(4-methylphenyl)ethylidene]amino}oxy)-5-nitroaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

    Substitution: Reagents like nitric acid for nitration and halogens for halogenation are employed.

Major Products

The major products formed from these reactions include nitroso derivatives, amino derivatives, and various substituted aromatic compounds.

Scientific Research Applications

3-({[(1E)-1-(4-methylphenyl)ethylidene]amino}oxy)-5-nitroaniline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3-({[(1E)-1-(4-methylphenyl)ethylidene]amino}oxy)-5-nitroaniline involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, the nitro and amino groups can participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Dichlorobenzophenone: An organic compound with similar aromatic structures but different functional groups.

    4-Iodobenzoic acid: Another aromatic compound with distinct functional groups and properties.

Properties

IUPAC Name

3-[(E)-1-(4-methylphenyl)ethylideneamino]oxy-5-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3/c1-10-3-5-12(6-4-10)11(2)17-21-15-8-13(16)7-14(9-15)18(19)20/h3-9H,16H2,1-2H3/b17-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RODQXFOMPOIEBT-GZTJUZNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=NOC2=CC(=CC(=C2)[N+](=O)[O-])N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C(=N/OC2=CC(=CC(=C2)[N+](=O)[O-])N)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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